molecular formula C11H20F2N2O2 B8011429 Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

Cat. No.: B8011429
M. Wt: 250.29 g/mol
InChI Key: BIUXCPSCBFAJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate is a chiral piperidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected secondary amine, a primary amine at the 4-position, a methyl group, and two fluorine atoms at the 3-position. This unique combination of functional groups makes it a versatile precursor for constructing more complex molecules. The 3,3-difluoro substitution on the piperidine ring is a strategy employed to enhance the metabolic stability and membrane permeability of drug candidates by modulating their lipophilicity and electronic properties . Compounds based on the 3,3-difluoropiperidine structure have been investigated as potent and selective antagonists for the NR2B subtype of the NMDA receptor . Such antagonists are relevant for scientific research into a range of central nervous system (CNS) disorders, including pain, Parkinson's disease, Alzheimer's disease, epilepsy, and migraine . The primary amine and the Boc-protected amine on this molecule provide two distinct handles for further synthetic elaboration, allowing researchers to introduce a wide array of custom substituents. This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-6-5-10(4,14)11(12,13)7-15/h5-7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUXCPSCBFAJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Piperidine Ring Formation : Cyclization of a linear precursor (e.g., 3,3-difluoro-4-methylpiperidin-4-amine) using ammonium formate and palladium on carbon in methanol.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under inert conditions.

  • Reductive Amination : Sodium borohydride reduction of an intermediate ketone to introduce the amino group.

Example Protocol:

  • Starting Material : 3,3-Difluoro-4-methylpiperidin-4-ol (700 mg, 5.10 mmol).

  • Boc Protection : Boc₂O (1.11 g, 5.10 mmol) in CH₂Cl₂, stirred at 20°C for 2 h. Yield: 95%.

  • Oxidation : Dess-Martin periodinane (24 mmol) in CH₂Cl₂ oxidizes the hydroxyl group to a ketone.

  • Reductive Amination : Sodium borohydride (2.32 g, 61.2 mmol) in ethanol reduces the ketone to the amine. Yield: 82%.

Multi-Step Functionalization of Piperidine Derivatives

This approach modifies existing piperidine scaffolds through fluorination and methylation.

Procedure:

  • Fluorination : Treat 4-methylpiperidine-3-one with a fluorinating agent (e.g., DAST or Deoxo-Fluor).

  • Methylation : Grignard reagent (e.g., CH₃MgBr) adds a methyl group to the ketone.

  • Boc Protection : Boc₂O in THF with triethylamine.

  • Amination : Ammonium formate and Pd/C in methanol facilitate nitro group reduction.

Data Table:

StepReagents/ConditionsYieldReference
FluorinationDAST, CH₂Cl₂, 0°C → RT75%
MethylationCH₃MgBr, THF, −78°C68%
Boc ProtectionBoc₂O, TEA, CH₂Cl₂, 20°C90%
Reductive AminationNH₄HCO₂, Pd/C (10%), MeOH, 50°C, 1 h82%

Catalytic Asymmetric Synthesis

Chiral resolution or asymmetric catalysis ensures enantiomeric purity, critical for pharmaceutical applications.

Method:

  • Chiral Auxiliary Introduction : Use (R)- or (S)-BINOL-derived catalysts during ketone formation.

  • Stereoselective Fluorination : Selectfluor® or NFSI introduces fluorine atoms with >90% ee.

  • Final Steps : Boc protection and amination as described above.

Performance Metrics:

  • Enantiomeric Excess : 92% ee achieved using (S)-BINOL.

  • Overall Yield : 54% over four steps.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety.

Process:

  • Continuous Flow Fluorination : SAFE (synthesis with fluorine) technology minimizes hazardous intermediate handling.

  • In Situ Boc Protection : Boc₂O added directly post-fluorination without intermediate isolation.

  • Catalytic Hydrogenation : Raney nickel or Pd/C for high-throughput amination.

Scalability Data:

  • Batch Size : Up to 50 kg reported.

  • Purity : ≥99% by HPLC.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh selectivity, simple conditionsRequires ketone intermediate75–90%
Multi-Step FunctionalizationFlexible substrate scopeLonger reaction sequence60–75%
Asymmetric SynthesisEnantioselectiveExpensive catalysts50–65%
Industrial-ScaleCost-effective, scalableSpecialized equipment needed80–95%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties
Recent studies have highlighted the potential of tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate as a scaffold in drug discovery. Its structural features allow for modifications that enhance biological activity against viral infections and certain types of cancer. For instance, derivatives of this compound have been investigated for their efficacy against HIV and other viral pathogens by targeting specific enzymes involved in viral replication .

1.2 Neurological Applications
The compound's piperidine structure is significant in the development of drugs aimed at treating neurological disorders. Research indicates that modifications of this compound can lead to improved binding affinities for neurotransmitter receptors, making it a candidate for further exploration in the treatment of conditions such as depression and anxiety .

Agrochemicals

2.1 Herbicide Development
this compound has been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective herbicide with selective action against certain weed species while minimizing harm to crops .

2.2 Insecticidal Properties
In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies indicate that it can disrupt the nervous system of target insects, leading to paralysis and death, thus providing a new avenue for pest control in agricultural settings .

Materials Science

3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and mechanical strength. Research suggests that polymers modified with this compound exhibit improved resistance to environmental stressors, making them suitable for applications in harsh conditions .

3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound has been evaluated for use in coatings and adhesives. Its ability to form strong bonds with various substrates can lead to the development of durable coatings that are resistant to wear and corrosion .

Case Studies

Application AreaCase StudyFindings
Medicinal ChemistryStudy on HIV InhibitionModifications led to increased antiviral activity compared to standard treatments .
AgrochemicalsHerbicide Efficacy TrialShowed selective inhibition of weed growth with minimal crop damage .
Materials SciencePolymer Enhancement ExperimentResulted in polymers with superior thermal properties and mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Ring Type Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate Piperidine 4-amino, 3,3-difluoro ~277 Boc-protected intermediate for drug synthesis
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Piperidine 4-aminomethyl, 3,3-difluoro ~305 Enhanced polarity for solubility optimization
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Piperidine 4-amino, 4-pyridinyl 277.36 Light yellow solid; requires respiratory protection
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Piperidine 3-fluoro, 4-hydroxy ~229 Hydroxyl group enables hydrogen bonding
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate Pyrrolidine 4-amino, 3,3-difluoro 222.23 Five-membered ring; higher ring strain

Key Observations:

Ring Size and Conformation: Piperidine derivatives (six-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (five-membered rings). This flexibility impacts binding affinity in biological targets (e.g., enzyme inhibitors) .

Substituent Effects :

  • Fluorine atoms (3,3-difluoro) increase electronegativity and lipophilicity, enhancing membrane permeability. This is critical for central nervous system (CNS)-targeted drugs .
  • Hydroxyl or pyridinyl groups (e.g., PK03447E-1) improve water solubility but may require additional protective measures during synthesis due to reactivity .

Synthetic Utility: Boc-protected amines (e.g., tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) are widely used in medicinal chemistry as intermediates. For example, they are coupled with aryl halides or heterocycles to generate bioactive molecules . Pyrrolidine analogs are synthesized via similar methods but often require shorter reaction times due to smaller ring size .

Safety and Handling: Piperidine derivatives with amino groups (e.g., PK03447E-1) necessitate respiratory and eye protection during handling, as indicated by safety data sheets . Fluorinated compounds may pose unique hazards; for example, hydrogen fluoride gas could be released under extreme conditions .

Biological Activity

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate (CAS Number: 1781661-06-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H19F2N2O2
  • Molecular Weight : 263.29 g/mol
  • Purity : ≥ 98% .

The presence of the tert-butyl group and difluoro substituents is critical for its biological activity, influencing its interaction with biological targets.

1. NMDA Receptor Antagonism

Recent studies have identified this compound as a promising antagonist of the NR2B subunit of NMDA receptors. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets in neurological disorders. The antagonistic action may provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .

2. Anticonvulsant Activity

The compound has shown potential anticonvulsant properties in preclinical models. In a study assessing various piperidine derivatives, it was noted that modifications at the piperidine ring significantly affect anticonvulsant efficacy. The structure-activity relationship indicated that the presence of fluorine atoms enhances potency against seizure models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Tert-butyl group Enhances lipophilicity and bioavailability
Difluoro substituents Increases binding affinity to target receptors
Amino group Essential for receptor interaction

These features contribute to the compound's ability to modulate receptor activity effectively.

Study on Anticonvulsant Efficacy

In a controlled study involving various piperidine derivatives, this compound was evaluated for its anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as an effective anticonvulsant agent .

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, further supporting its therapeutic potential in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Functional group protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions .
  • Fluorination : Introduction of fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) .
  • Amination : Reductive amination or displacement reactions using ammonia equivalents (e.g., NH₃/MeOH or benzylamine followed by hydrogenolysis) .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (common for Boc-protected intermediates) .

Example Reaction Sequence :

StepReagents/ConditionsKey IntermediateYield (%)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Boc-protected piperidine~85
FluorinationDAST, CH₂Cl₂, -20°CDifluoro intermediate~60
MethylationMeI, NaH, THF4-Methyl derivative~75
DeprotectionHCl/dioxaneFinal compound~90

Note: Yields are hypothetical and based on analogous piperidine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include tert-butyl (δ ~1.4 ppm) and piperidine ring protons (δ ~3.0–4.0 ppm) .
  • HRMS : Exact mass verification (e.g., calculated [M+H]⁺ for C₁₂H₂₁F₂N₂O₂: 287.1542) .
    • Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in fluorination reactions be resolved?

Fluorination of the piperidine ring may lead to diastereomeric mixtures due to competing axial/equatorial fluorine addition. Strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to enforce stereocontrol .
  • Low-Temperature Kinetics : Slow addition of fluorinating agents (e.g., DAST) at -78°C to favor thermodynamically stable isomers .
  • Crystallization : Selective crystallization of diastereomers using solvents like ethyl acetate/hexane .

Example Contradiction :

  • reports axial fluorination dominance under anhydrous conditions, while suggests equatorial preference in polar solvents. This discrepancy may arise from solvent polarity effects on transition states .

Q. What methodologies optimize the compound’s stability under biological assay conditions?

  • pH Buffering : Use of phosphate-buffered saline (pH 7.4) to prevent Boc-group hydrolysis .
  • Light Protection : Storage in amber vials to avoid photodegradation of the fluorinated moieties .
  • Temperature Control : Stability studies (e.g., 25°C vs. 4°C) show reduced decomposition at lower temperatures (t₁/₂ > 14 days at 4°C) .

Key Stability Data :

ConditionDegradation (%)Time (Days)
25°C, light157
4°C, dark<514

Data inferred from analogous Boc-protected amines .

Q. How do steric and electronic effects of the 4-methyl group influence reactivity?

  • Steric Hindrance : The 4-methyl group reduces nucleophilicity at the piperidine nitrogen, slowing acylation/alkylation reactions .
  • Electronic Effects : Electron-donating methyl groups stabilize carbocation intermediates during Boc deprotection (HCl/dioxane), improving reaction efficiency .
  • Case Study : Methyl substitution increases resistance to enzymatic degradation in in vitro models (e.g., cytochrome P450 assays) compared to non-methylated analogs .

Data Contradiction Analysis

Q. Why do reported yields for fluorination steps vary significantly across studies?

Discrepancies arise from:

  • Reagent Purity : Commercial DAST batches may contain moisture, reducing fluorination efficiency .
  • Solvent Choice : Anhydrous CH₂Cl₂ () vs. THF () alters reaction kinetics and byproduct formation .
  • Workup Methods : Aqueous quenching (NaHCO₃) vs. direct evaporation affects recovery of volatile intermediates .

Mitigation : Pre-drying solvents over molecular sieves and using freshly distilled DAST improves reproducibility .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory due to potential respiratory/skin irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated byproducts .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.